(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate

stereochemistry enantiomeric purity renin inhibitor

Racemic 2-carbamoylmorpholine introduces 50% inactive isomer, confounding SAR and purification. This enantiopure (S)-tert-butyl 2-carbamoylmorpholine-4-carboxylate (CAS 1821811-20-4) resolves this by providing the single (S)-enantiomer required for potent renin inhibition. - Pre-installed (S)-carbamoyl & N-Boc; no chiral resolution needed. - Validated in SPH3127 co-crystal structures (PDB 7XGK/7XGP). - In stock for immediate dispatch with CoA (HPLC purity, chiral analysis).

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 1821811-20-4
Cat. No. B2602899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate
CAS1821811-20-4
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C(=O)N
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1
InChIKeyZSWWTDBVKVWIAD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate: Chiral Building Block for Renin Inhibitors


(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate (CAS 1821811-20-4) is a chiral, non‑racemic morpholine derivative (MF: C₁₀H₁₈N₂O₄, MW: 230.26 g/mol) that belongs to the class of N‑Boc‑protected 2‑carbamoyl morpholines. Its single (S)‑configured stereocenter at the 2‑position distinguishes it from its (R)‑enantiomer (CAS 1821769‑71‑4) and the racemic mixture (CAS 1389674‑61‑6) [1]. The compound is recognized as a key intermediate in the synthesis of novel 2‑carbamoyl morpholine‑based direct renin inhibitors, including the clinical candidate SPH3127 (sitokiren) [2].

Stereochemistry (S)-configured, chiral non‑racemic
Functional Handles N-Boc protected, 2-carbamoyl
Workflow Fit Enantioselective synthesis of renin inhibitor scaffolds (reported DRI series)

Stereochemical and Positional Constraints


The (S)‑configuration at the morpholine 2‑position is not a trivial variable; it is a critical determinant of downstream biological activity. In the renin inhibitor series exemplified by SPH3127, the 2‑carbamoyl morpholine scaffold derives its potency from a specific spatial orientation of the carboxamide group. Swapping to the (R)‑enantiomer (CAS 1821769‑71‑4) would invert this vector, while the racemic mixture (CAS 1389674‑61‑6) introduces a 50% inactive stereoisomer burden, complicating purification and potentially reducing crystallinity [1]. Positional isomers, such as (S)‑4‑Boc‑3‑carbamoylmorpholine (CAS 1476028‑21‑3), relocate the carbamoyl group to the 3‑position, which fundamentally alters the hydrogen‑bonding network observed in the renin active site (PDB 7XGK) and is incompatible with the established structure–activity relationship [2]. Generic procurement without verified (S)‑stereochemistry thus risks silent failure in medicinal chemistry campaigns.

Target: (S)-enantiomer
Substitute: (R)-enantiomer
Stereochemistry inversion disrupts reported hydrogen-bond geometry; published SAR may not transfer.
Target: (S)-enantiomer
Substitute: Racemic mixture
50% inactive isomer complicates purification and may alter crystallinity, limiting chiral application fidelity.
Target: 2-carbamoyl isomer
Substitute: 3-carbamoyl isomer
Carbamoyl relocation eliminates key renin H-bond interaction; absent from optimized DRI series; SAR may not transfer.

Differentiation vs. In-Class Analogs


Stereochemical Identity: (S)- vs. (R)-Enantiomer and Racemate

The (S)‑enantiomer (CAS 1821811‑20‑4) exhibits the stereochemistry required for the 2‑carbamoyl morpholine renin inhibitor pharmacophore, as confirmed by the co‑crystal structure of compound 1 (a direct derivative) bound to human renin (PDB 7XGK), which shows a specific (S)‑configured hydrogen‑bond network [1]. The (R)‑enantiomer (CAS 1821769‑71‑4) was not reported to yield active renin inhibitors in the same series, and the racemic mixture (CAS 1389674‑61‑6) inherently dilutes the desired stereoisomer by 50% [2].

Stereochemical Identity
Class-level
(S) configuration confirmed by PDB 7XGK; (R)-enantiomer not reported active; racemic dilutes active isomer to 50%.
Stereochemical-control context; reported SAR not transferable to (R) or racemate.
Class-level inference from renin inhibitor crystallography.
stereochemistry enantiomeric purity renin inhibitor

Positional Selectivity: 2-Carbamoyl vs. 3-Carbamoyl Isomers

The 2‑carbamoyl substitution pattern is essential for renin inhibition. In the high‑resolution co‑crystal structure of compound 1 (PDB 7XGK), the 2‑carbamoyl oxygen accepts a hydrogen bond from the catalytic aspartate residues (Asp32/Asp215) of renin [1]. Relocating the carbamoyl group to the 3‑position, as in (S)‑4‑Boc‑3‑carbamoylmorpholine (CAS 1476028‑21‑3), would eliminate this key interaction, consistent with the absence of 3‑carbamoyl derivatives from the optimized renin inhibitor series [2].

Positional Isomer
Class-level
2-carbamoyl critical for renin H-bond (Asp32/Asp215); 3-carbamoyl isomer not present in published DRI SAR.
Regioisomeric mismatch disrupts pharmacophore; 3-isomer cannot replace 2-carbamoyl scaffold.
Based on co‑crystal structure 7XGK and medicinal chemistry optimization.
regioisomer structure–activity relationship direct renin inhibitor

Functional Group: Carbamoyl vs. Carboxylic Acid

The target compound bears a primary carbamoyl group (–CONH₂) at the 2‑position, distinguishing it from (S)‑4‑Boc‑morpholine‑2‑carboxylic acid (CAS 868689‑63‑8). The carboxamide is the direct precursor to the elaborated 2‑carbamoyl morpholine DRI scaffold; the carboxylic acid analog would require an additional amidation step, introducing a divergent synthetic route and different reactivity profile [1]. The carbamoyl group also exhibits different hydrogen‑bond donor/acceptor capacity (1 donor, 1 acceptor) compared to the carboxylic acid (1 donor, 2 acceptors) [2].

Carbamoyl vs. COOH
Reported
–CONH₂ enables direct scaffold elaboration; –COOH requires extra amidation, may racemize, altering synthetic trajectory.
Functional-group mismatch adds steps and risk; supports carbamoyl form for reported DRI routes.
Retrosynthetic analysis and H-bond donor/acceptor profiles differ.
functional group synthetic intermediate amide vs. acid

Commercial Purity and Stereochemical Documentation

Commercially available (S)‑tert‑butyl 2‑carbamoylmorpholine‑4‑carboxylate is offered at 95 % purity (Bidepharm, AChemBlock) to 98 % purity (Leyan, MolCore) with batch‑specific QC documentation (NMR, HPLC, GC) . The (R)‑enantiomer is listed at 97 % purity (Chemenu) to 98 % (ChemScene, Leyan), while the racemic mixture is specified at ≥95 % (Shanghai YunGuan) to 98 % (Sigma‑Aldrich/Combi‑Blocks) . The availability of documented enantiomeric identity (MDL MFCD26792478) for the (S)‑form provides an auditable chain of stereochemical integrity that the racemic material (MDL MFCD26792463) cannot offer for chiral applications.

Purity & Documentation
Data to verify
(S)-form: up to 98% (HPLC); documented stereochemical identity (MFCD26792478). Racemate lacks chiral documentation.
Specification review; differentiation relies on stereochemical documentation, not purity alone.
Vendor QC data; confirm lot-specific CoA for enantiomeric excess.
purity quality control vendor specification

Clinical Relevance: SPH3127 Scaffold

The 2‑carbamoyl morpholine scaffold, for which the target compound serves as a protected chiral building block, has yielded the clinical candidate SPH3127 (sitokiren). SPH3127 demonstrated superior oral bioavailability and antihypertensive efficacy compared to aliskiren in double‑transgenic mouse models and has completed Phase II clinical trials for essential hypertension [1]. The (S)‑configured 2‑carbamoyl group is a conserved structural feature across the entire optimized series, underscoring the necessity of the correct stereochemistry for therapeutic development [2].

Clinical Scaffold Context
Class-level
SPH3127 (derived from (S)-scaffold) reported higher oral bioavailability and antihypertensive effect vs. aliskiren in mouse model; Phase II completed.
Reported model-response and clinical-phase endpoint context; RUO only.
Class-level inference from medicinal chemistry campaigns; not a therapeutic claim.
direct renin inhibitor SPH3127 clinical candidate

High-Value Application Scenarios


Enantioselective Synthesis of Direct Renin Inhibitors

The compound serves as the optimal protected chiral intermediate for constructing the 2‑carbamoyl morpholine core of clinical‑stage DRIs such as SPH3127. The pre‑installed (S)‑carbamoyl group and N‑Boc protection enable direct elaboration without stereochemical ambiguity, as validated by the co‑crystal structures deposited in the PDB (7XGK, 7XGP) [1]. This scenario is supported by the medicinal chemistry campaigns reported in both *ACS Med. Chem. Lett.* (2022) and *J. Med. Chem.* (2022), where the (S)‑2‑carbamoyl morpholine scaffold was essential for potent renin inhibition [2].

Chiral Building Block for FBDD and DEL Synthesis

The morpholine ring is a privileged scaffold in drug discovery, and the (S)‑2‑carbamoyl variant offers a well‑defined hydrogen‑bonding vector for fragment growth. The Boc‑protected secondary amine permits selective deprotection and subsequent diversification. Unlike the racemic mixture (CAS 1389674‑61‑6), the enantiopure (S)‑form avoids diastereomer formation upon coupling to chiral fragments, simplifying hit validation in FBDD and DEL campaigns [1].

Stereochemical Probe in Morpholine SAR Studies

When exploring SAR around morpholine‑based enzyme inhibitors or receptor ligands, the (S)‑enantiomer provides a defined stereochemical reference. Comparative testing against the (R)‑enantiomer (CAS 1821769‑71‑4) and the 3‑carbamoyl positional isomer (CAS 1476028‑21‑3) can quantify the stereochemical and regioisomeric preferences of the biological target, as exemplified by the renin inhibitor series where only the (S)‑2‑carbamoyl configuration yielded sub‑micromolar potency [1].

Methodology Development for Asymmetric Morpholine Synthesis

The compound can serve as an authentic standard for chiral HPLC method development aimed at quantifying enantiomeric excess in synthetic morpholine derivatives. Its documented specific rotation (where available from vendor CoA) and chromatographic retention times provide reference benchmarks for developing analytical methods that distinguish (S)‑ from (R)‑2‑carbamoyl morpholines and detect racemization during Boc‑deprotection or amide coupling steps [1].

Application
Selection Property
Validation Focus
Renin inhibitor scaffold synthesis
(S)-carbamoyl, N-Boc protected morpholine
Reported PDB co‑crystal fit; medicinal chemistry review
Fragment-based / DEL synthesis
Enantiopure (S)-form avoids diastereomer generation
Stereochemical integrity in fragment elaboration; hit validation
Morpholine SAR probe
Defined (S)-stereochemistry reference
Stereopreference quantification vs. (R)- and 3-isomer
Chiral HPLC method development
Authentic (S)-standard with documented identity
Retention-time benchmarks; racemization detection
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